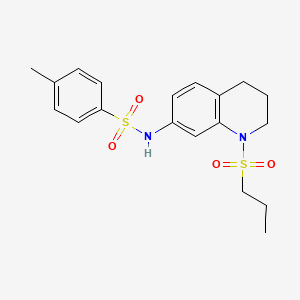
4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
4-Methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is part of a broader class of compounds involving sulfonamides and tetrahydroquinoline derivatives, which have been synthesized and studied for their biological activities, particularly in cancer research and enzyme inhibition. For instance, sulfonamide derivatives have shown pro-apoptotic effects in cancer cells by activating specific cellular pathways, such as p38/ERK phosphorylation, which leads to the activation of apoptotic genes (Cumaoğlu et al., 2015). Similarly, tetrahydroquinoline derivatives have been synthesized through cyclocondensation reactions, offering a versatile scaffold for developing potential therapeutic agents (Croce et al., 2006).
Anticancer Activity
Acetylenic quinolinesulfonamide derivatives, structurally related to the queried compound, have been designed and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds in this series exhibited potent antitumor activities, with effects comparable to or better than the reference drug cisplatin, indicating their potential as anticancer agents (Marciniec et al., 2017).
Enzyme Inhibition
Isoquinolinesulfonamides, another related group, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase C. These inhibitors act by directly interacting with the active center of the enzyme, showcasing the therapeutic potential of sulfonamide derivatives in modulating enzyme activity (Hidaka et al., 1984). This property is significant for developing targeted therapies for diseases where these enzymes play a crucial role.
Mechanism of Action
Target of Action
The primary target of the compound 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system as it catalyzes the hydrolysis of acetylcholine (ACh), a neurotransmitter responsible for transmitting signals in the brain .
Mode of Action
The compound 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide acts as an inhibitor of the AChE enzyme . By inhibiting AChE, the compound decreases the extent of ACh hydrolysis, thereby enhancing cholinergic transmission . This results in an increase in the concentration of ACh in the synaptic cleft, leading to prolonged cholinergic effects.
Biochemical Pathways
The action of 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide affects the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an accumulation of ACh in the synaptic cleft . This results in prolonged stimulation of the postsynaptic neuron, enhancing the transmission of signals in the brain.
Result of Action
The inhibition of AChE by 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide leads to an increase in the concentration of ACh in the synaptic cleft . This results in enhanced cholinergic transmission, which can have various effects at the molecular and cellular levels, depending on the specific functions of the cholinergic neurons involved.
Properties
IUPAC Name |
4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-13-26(22,23)21-12-4-5-16-8-9-17(14-19(16)21)20-27(24,25)18-10-6-15(2)7-11-18/h6-11,14,20H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKCFRHRUHSXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
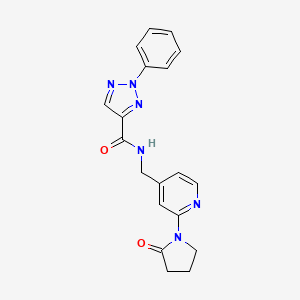
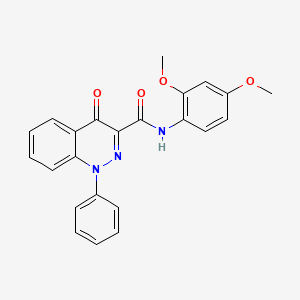
![2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone](/img/structure/B2434648.png)
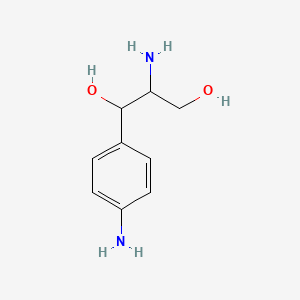
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434654.png)
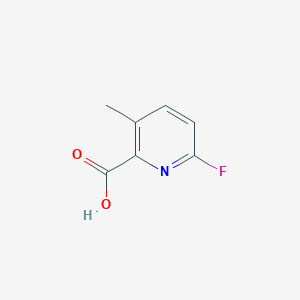
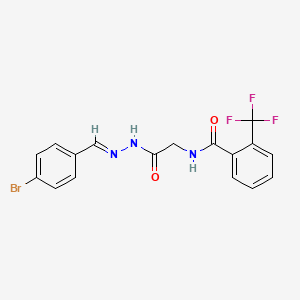
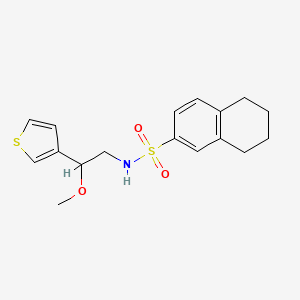
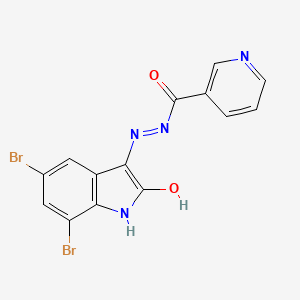

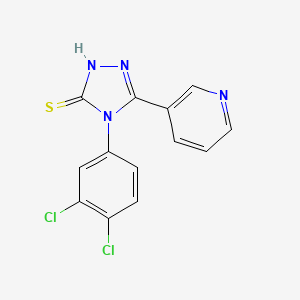
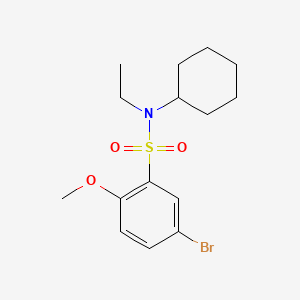
![N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide](/img/structure/B2434667.png)
![7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2434668.png)
